(4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid synthesis pathway
(4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed synthetic pathway for the potent peroxisome proliferator-activated receptor δ (PPARδ) agonist, (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid, also known as L-165,041. Due to the absence of a single, comprehensive published synthesis, this document presents a logical, multi-step synthetic route based on established organic chemistry principles and analogous reactions found in the literature. The synthesis involves the preparation of two key aromatic intermediates, their subsequent coupling via an ether linkage, and a final Sonogashira coupling to introduce the terminal nitrophenylethynyl moiety. Detailed experimental protocols for each key transformation are provided, along with a summary of hypothetical quantitative data. Visualizations of the synthetic pathway and experimental workflow are included to facilitate understanding.
Introduction
(4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid is a selective and potent PPARδ agonist.[1][2] PPARδ is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism and energy homeostasis.[3] Agonists of this receptor are of significant interest in drug discovery for the potential treatment of metabolic disorders such as dyslipidemia and type 2 diabetes. This guide provides a detailed theoretical synthesis of this compound to aid researchers in its preparation for further study.
Retrosynthetic Analysis and Proposed Synthetic Pathway
A plausible retrosynthetic analysis of the target molecule suggests a convergent synthesis strategy. The molecule can be disconnected at the ether linkage and the carbon-carbon triple bond. This leads to three primary starting materials: 2-isopropylphenol, 3,5-dimethylphenol, and 4-ethynyl-1-nitrobenzene. The key transformations include electrophilic aromatic substitution, etherification, and a Sonogashira cross-coupling reaction.
The proposed forward synthesis is depicted in the following diagram:
Caption: Proposed synthesis pathway for the target molecule.
Experimental Protocols
Synthesis of Intermediate A: 4-(Chloromethyl)-2-isopropyl-6-iodophenol
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Iodination of 2-isopropylphenol: To a solution of 2-isopropylphenol in a suitable solvent (e.g., dichloromethane), add N-iodosuccinimide (NIS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Formylation: The resulting 2-iodo-6-isopropylphenol is then subjected to formylation, for instance, using a Duff reaction with hexamethylenetetramine in trifluoroacetic acid, to introduce the aldehyde group para to the hydroxyl group.
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Reduction of the Aldehyde: The formylated intermediate is reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride in methanol.
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Chlorination of the Alcohol: The benzylic alcohol is converted to the corresponding chloride using a reagent such as thionyl chloride in an inert solvent.
Synthesis of Intermediate B: Ethyl (3,5-dimethylphenoxy)acetate
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Ether Synthesis: In a reaction vessel, dissolve 3,5-dimethylphenol in a suitable solvent like acetone.[4]
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Add potassium carbonate as a base, followed by the dropwise addition of ethyl bromoacetate.[4]
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Heat the mixture to reflux and maintain for several hours until the starting material is consumed (monitored by TLC).[4]
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After cooling, the mixture is filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.[4]
Coupling of Intermediates A and B
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Etherification: Combine Intermediate A and Intermediate B in a polar aprotic solvent such as DMF.
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Add a suitable base, for example, cesium carbonate, to facilitate the reaction.
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Heat the reaction mixture and monitor its progress by TLC.
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Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.
Sonogashira Coupling and Final Hydrolysis
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Sonogashira Coupling: The coupled product from the previous step is subjected to a Sonogashira cross-coupling reaction with 4-ethynyl-1-nitrobenzene.[5]
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In a degassed solvent (e.g., a mixture of triethylamine and THF), dissolve the aryl iodide.
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Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI).
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Add 4-ethynyl-1-nitrobenzene and stir the mixture at room temperature or with gentle heating until the reaction is complete.
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Hydrolysis: The resulting ester is hydrolyzed to the final carboxylic acid using a base such as lithium hydroxide in a mixture of THF and water.
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Acidify the reaction mixture to precipitate the product, which is then collected by filtration and can be further purified by recrystallization.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the synthesis.
| Step | Starting Material | Reagents | Product | Theoretical Yield (%) |
| 1. Synthesis of Intermediate A | 2-isopropylphenol | NIS, Hexamethylenetetramine, NaBH₄, SOCl₂ | 4-(Chloromethyl)-2-isopropyl-6-iodophenol | 60-70 |
| 2. Synthesis of Intermediate B | 3,5-dimethylphenol | Ethyl bromoacetate, K₂CO₃ | Ethyl (3,5-dimethylphenoxy)acetate | 85-95 |
| 3. Coupling of Intermediates A & B | Intermediates A and B | Cs₂CO₃ | Ethyl (4-(4-hydroxy-3-isopropyl-5-iodobenzyl)-3,5-dimethylphenoxy)acetate | 70-80 |
| 4. Sonogashira Coupling | Coupled Intermediate | 4-ethynyl-1-nitrobenzene, Pd(PPh₃)₄, CuI | Ethyl (4-(4-hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetate | 75-85 |
| 5. Hydrolysis | Ester from previous step | LiOH | (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid | 90-98 |
Experimental Workflow Visualization
Caption: General experimental workflow for the synthesis.
Conclusion
This technical guide provides a comprehensive, albeit theoretical, pathway for the synthesis of the PPARδ agonist (4-(4-Hydroxy-3-isopropyl-5-(4-nitrophenylethynyl)benzyl)-3,5-dimethylphenoxy)acetic acid. The proposed route employs well-established chemical reactions and provides a solid foundation for researchers aiming to synthesize this and related compounds for biological evaluation. The provided protocols and workflow diagrams are intended to streamline the experimental process.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN106083564A - The synthesis of a kind of 2,6 dimethyl phenoxyacetic acids and purification process - Google Patents [patents.google.com]
- 5. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
